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Compound of Interest

Compound Name: 2-(Boc-aminomethyl)phenol

Cat. No.: B023814 Get Quote

This guide provides a comprehensive overview of 2-(Boc-aminomethyl)phenol, also known

as tert-butyl (2-hydroxybenzyl)carbamate, for researchers, scientists, and professionals in drug

development. It covers the compound's synonyms, chemical properties, a detailed synthesis

protocol, and its applications, with a focus on its role as a key intermediate in organic synthesis

and medicinal chemistry.

Nomenclature and Chemical Identity
2-(Boc-aminomethyl)phenol is a carbamate-protected derivative of 2-(aminomethyl)phenol.

The tert-butyloxycarbonyl (Boc) protecting group on the amine functionality makes it a stable

intermediate for various chemical transformations where the reactivity of the primary amine

needs to be temporarily masked.

Synonyms:

tert-butyl (2-hydroxybenzyl)carbamate

2-(tert-butoxycarbonylaminomethyl)phenol

N-Boc-2-(aminomethyl)phenol

(2-Hydroxybenzyl)carbamic acid tert-butyl ester

Chemical Identifiers:
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Identifier Value

CAS Number 390427-07-3

Molecular Formula C₁₂H₁₇NO₃

Molecular Weight 223.27 g/mol

IUPAC Name tert-butyl N-[(2-hydroxyphenyl)methyl]carbamate

Physicochemical and Spectroscopic Data
While extensive experimental data for 2-(Boc-aminomethyl)phenol is not widely published,

the following table summarizes its known and predicted properties. For comparison, data for

the deprotected form, 2-(aminomethyl)phenol, is also included.

Table 1: Physicochemical Properties

Property
2-(Boc-
aminomethyl)phenol

2-(aminomethyl)phenol

Physical State Solid
White to light yellow crystalline

powder[1]

Melting Point Not reported 129 °C[1]

Boiling Point Not reported 245 °C at 760 mmHg[1]

Solubility

Soluble in common organic

solvents like dichloromethane,

chloroform, and alcohols[2]

Soluble in polar organic

solvents[3]

pKa Not reported Not reported

Spectroscopic Data:

The structural features of 2-(Boc-aminomethyl)phenol can be confirmed using various

spectroscopic techniques.
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-

butyl group (a singlet around 1.4-1.5 ppm), the methylene protons (a singlet or doublet

around 4.2-4.4 ppm), and the aromatic protons (multiplets in the range of 6.7-7.2 ppm). The

phenolic hydroxyl proton and the N-H proton of the carbamate will appear as broad singlets.

¹³C NMR: The carbon NMR spectrum will display signals for the quaternary carbon and

methyl carbons of the Boc group, the methylene carbon, and the aromatic carbons.

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for

the N-H stretching of the carbamate (around 3300-3400 cm⁻¹), the C=O stretching of the

carbamate (around 1680-1700 cm⁻¹), the O-H stretching of the phenol (a broad band around

3200-3600 cm⁻¹), and C-O stretching (around 1250 cm⁻¹).[4]

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and

characteristic fragmentation patterns, including the loss of the Boc group.

Synthesis of 2-(Boc-aminomethyl)phenol
The most common and straightforward method for the synthesis of 2-(Boc-
aminomethyl)phenol is the Boc protection of the commercially available 2-

(aminomethyl)phenol.

Experimental Protocol: Boc Protection of 2-
(aminomethyl)phenol
This protocol describes a general procedure for the N-tert-butyloxycarbonylation of an amine

using di-tert-butyl dicarbonate (Boc₂O).[5]

Materials:

2-(aminomethyl)phenol

Di-tert-butyl dicarbonate (Boc₂O)

A suitable base (e.g., triethylamine, sodium bicarbonate)

A suitable solvent (e.g., dichloromethane, tetrahydrofuran, or a biphasic system with water)
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Standard laboratory glassware and purification equipment (e.g., separatory funnel, rotary

evaporator, chromatography setup)

Procedure:

Dissolution: Dissolve 2-(aminomethyl)phenol (1.0 equivalent) in the chosen solvent in a

round-bottom flask equipped with a magnetic stir bar.

Base Addition: Add the base (1.1-1.5 equivalents) to the solution.

Boc₂O Addition: Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in the

same solvent to the reaction mixture at room temperature.

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress

using Thin Layer Chromatography (TLC) until the starting material is consumed.

Work-up:

Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

If a water-miscible solvent was used, remove it under reduced pressure.

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or

magnesium sulfate, filter, and concentrate under reduced pressure.

Purification: The crude product can be purified by column chromatography on silica gel using

a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 2-(Boc-
aminomethyl)phenol.

Workflow for the Synthesis of 2-(Boc-aminomethyl)phenol:
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Synthesis of 2-(Boc-aminomethyl)phenol.

Applications in Organic Synthesis and Drug
Development
The primary application of 2-(Boc-aminomethyl)phenol lies in its utility as a versatile building

block in multi-step organic syntheses. The Boc protecting group allows for selective reactions

at other positions of the molecule, particularly the phenolic hydroxyl group, without interference

from the nucleophilic amine.

Key Reactions:

O-Alkylation and O-Arylation: The phenolic hydroxyl group can be readily alkylated or

arylated to introduce a wide range of substituents. The resulting ether derivatives can be

further elaborated, and the Boc group can be subsequently removed under acidic conditions

to reveal the primary amine.

Esterification: The phenol can be converted to an ester, which can serve as a prodrug moiety

or as a handle for further functionalization.

Coupling Reactions: The aromatic ring can participate in various coupling reactions, such as

Suzuki or Buchwald-Hartwig couplings, to form more complex molecular scaffolds.

Role in Drug Discovery:

While there is limited specific information on the biological activity of 2-(Boc-
aminomethyl)phenol itself, its structural motifs are present in many biologically active

compounds. The aminophenol core is a known pharmacophore in medicinal chemistry.[6]
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Carbamates are also widely used in drug design to improve the physicochemical properties of

molecules, such as their stability and bioavailability.[7]

The deprotected form, 2-(aminomethyl)phenol, and its isomers have been investigated for a

range of biological activities, including antioxidant and anti-inflammatory properties. This

suggests that derivatives synthesized from 2-(Boc-aminomethyl)phenol could be of interest in

the development of new therapeutic agents.

Logical Relationship of 2-(Boc-aminomethyl)phenol in Synthesis:

2-(Boc-aminomethyl)phenol
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Synthetic utility of 2-(Boc-aminomethyl)phenol.

Conclusion
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2-(Boc-aminomethyl)phenol is a valuable and versatile building block for organic synthesis

and medicinal chemistry. Its protected amine and reactive phenolic hydroxyl group allow for a

wide range of chemical transformations, making it a key intermediate in the synthesis of

complex molecules with potential therapeutic applications. The straightforward synthesis and

stability of this compound ensure its continued importance in the toolbox of synthetic chemists.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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